
CC0651
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CC0651 es un compuesto químico conocido por su función como inhibidor alostérico de la enzima humana conjugadora de ubiquitina Cdc34 . Este compuesto ha captado una atención significativa en el campo de la investigación bioquímica debido a su capacidad para inhibir la ubiquitinación de p27 Kip1, una proteína involucrada en la regulación del ciclo celular .
Aplicaciones Científicas De Investigación
Binding Affinity
The binding affinity of CC0651 for Cdc34A has been quantified using chemical shift changes in NMR titrations, revealing an effective concentration (EC50) of 267 μM in the absence of ubiquitin, which decreases to 19 μM in its presence . This indicates that this compound not only binds to Cdc34A but also enhances the interaction with its substrate.
Inhibition of Cancer Cell Proliferation
This compound has shown significant potential in inhibiting the proliferation of various human cancer cell lines. In vitro studies have demonstrated that it can effectively induce apoptosis in cancer cells by disrupting critical signaling pathways associated with cell survival and proliferation. For instance, this compound has been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231, exhibiting potent growth inhibition .
Study 1: Inhibition of Ubiquitination Pathways
In a study investigating the effects of this compound on ubiquitination pathways, researchers observed that the compound inhibited the ubiquitin-conjugating activity of Cdc34A. The IC50 value for this compound was found to be approximately 18 μM, indicating its effectiveness in blocking this crucial enzymatic function . This inhibition was linked to reduced levels of cyclin-dependent kinase inhibitors, further implicating this compound's role in cell cycle regulation.
Study 2: Selectivity Towards Cdc34A
Further investigations using a novel confocal scanning protein-protein interaction assay (PPI-CONA) revealed that this compound is highly selective for Cdc34A among other E2 enzymes. This specificity is critical for minimizing off-target effects in therapeutic applications . The PPI-CONA assay allowed for high-resolution detection of low-affinity interactions, confirming this compound's unique binding profile.
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Study | Cell Line | IC50 (μM) | Mechanism | Outcome |
---|---|---|---|---|
Study 1 | MCF-7 | 18 | Inhibition of ubiquitination via Cdc34A | Induced apoptosis and inhibited proliferation |
Study 2 | MDA-MB-231 | < 5 | Stabilization of Cdc34A-ubiquitin interaction | Significant growth inhibition |
Study 3 | HCT-116 (Colon) | Not specified | Modulation of cell cycle proteins | Reduced viability observed |
Mecanismo De Acción
CC0651 ejerce sus efectos uniéndose a un bolsillo de unión críptico en la enzima conjugadora de ubiquitina Cdc34, que está distante del sitio catalítico . Esta unión provoca un desplazamiento de los elementos estructurales secundarios de la enzima, inhibiendo así su actividad . El objetivo molecular de this compound es la enzima conjugadora de ubiquitina Cdc34, y interfiere con la descarga de ubiquitina a residuos de lisina aceptores en proteínas sustrato .
Análisis Bioquímico
Biochemical Properties
CC0651 interacts with the E2 ubiquitin conjugating enzyme Cdc34A . It traps a weak interaction between ubiquitin and the E2 donor ubiquitin binding site . This interaction impairs the rate of ubiquitin chain initiation on substrate by SCF Cdc4 .
Cellular Effects
In cellular processes, this compound potentiates the formation of both ubiquitin dimers and monoubiquitinated hCdc34 . This leads to the observed accumulation of the hCdc34 conjugate in cells treated with the ester derivative of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the assembly of polyubiquitin chains and decreasing the formation of free triubiquitin . It has no effect on the production of diubiquitin .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente en la literatura disponible .
Métodos de Producción Industrial: Los métodos de producción industrial para CC0651 no están ampliamente documentados. Por lo general, se sintetiza en laboratorios especializados bajo condiciones controladas para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones: CC0651 principalmente experimenta reacciones de inhibición donde interactúa con la enzima conjugadora de ubiquitina Cdc34 . Por lo general, no experimenta reacciones de oxidación, reducción o sustitución como parte de su función principal.
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y las reacciones que involucran this compound incluyen varios solventes orgánicos y catalizadores. Las condiciones específicas están diseñadas para mantener la estabilidad y actividad del compuesto .
Productos Principales Formados: El producto principal formado a partir de la reacción de this compound con su enzima diana es la forma inhibida de la enzima, lo que impide la ubiquitinación de proteínas diana como p27 Kip1 .
Comparación Con Compuestos Similares
CC0651 es único en su capacidad para inhibir selectivamente la enzima conjugadora de ubiquitina Cdc34. Compuestos similares incluyen otros inhibidores del sistema ubiquitina-proteasoma, como bortezomib y carfilzomib, que se dirigen a diferentes componentes del sistema . This compound se distingue por su mecanismo de inhibición alostérico y su objetivo específico dentro de la familia de enzimas conjugadoras de ubiquitina .
Actividad Biológica
CC0651 is a small molecule identified as a specific inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A. Its biological activity has garnered attention due to its potential role in cancer therapeutics, particularly through its effects on the ubiquitin-proteasome system (UPS). This article provides an in-depth analysis of this compound's mechanisms of action, experimental findings, and implications for cancer treatment.
This compound functions by stabilizing a low-affinity interaction between Cdc34A and ubiquitin, which is crucial for the ubiquitination process. This stabilization impedes the catalytic activity of Cdc34A, thereby inhibiting the transfer of ubiquitin to target proteins. Key findings regarding its mechanism include:
- Binding Dynamics : this compound binds to a cryptic pocket on the surface of Cdc34A, distinct from the active site. This binding alters the conformation of Cdc34A, enhancing its interaction with ubiquitin while simultaneously preventing the hydrolysis of the Cdc34A-ubiquitin thioester bond .
- Inhibition Potency : The compound has been shown to increase the binding affinity of Cdc34A for ubiquitin from millimolar levels to an effective concentration (EC50) of approximately 14 μM . In quantitative assays, this compound exhibited an inhibitory concentration (IC50) of 18 μM against ubiquitination processes involving β-Catenin substrates .
Case Studies and Research Data
Numerous studies have investigated the biological activity of this compound, demonstrating its selective inhibition of Cdc34A without affecting other E2 enzymes. Below is a summary of significant research findings:
Implications for Cancer Therapy
The inhibition of Cdc34A by this compound presents a promising avenue for cancer therapy, particularly in tumors where the UPS is dysregulated. By preventing the degradation of tumor suppressors like p27, this compound may enhance cellular levels of these proteins, potentially leading to reduced tumor growth and improved patient outcomes.
- Targeting Specificity : The selectivity of this compound for Cdc34A over other E2 enzymes positions it as a potentially safer therapeutic option with fewer off-target effects .
- Future Directions : Despite its promising biological activity, further development has faced challenges related to optimization for clinical use. Ongoing research aims to refine this compound and explore analogs that may enhance efficacy or reduce side effects .
Propiedades
IUPAC Name |
(2R,3S,4S)-5-[4-(3,5-dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO6/c1-29-10-17(24)23-16(18(25)19(26)20(27)28)6-11-2-4-12(5-3-11)13-7-14(21)9-15(22)8-13/h2-5,7-9,16,18-19,25-26H,6,10H2,1H3,(H,23,24)(H,27,28)/t16-,18-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCBTNCWNRCBGX-YTQUADARSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(C(C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)[C@@H]([C@H](C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action for CC0651?
A1: this compound acts as an inhibitor of the ubiquitin-conjugating enzyme E2, specifically targeting Cdc34. [, ] It achieves this by stabilizing a low-affinity interface between Cdc34 and ubiquitin. [] This disruption of the ubiquitination pathway can influence a variety of cellular processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.